molecular formula C16H13BrN4O2 B12210124 N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12210124
M. Wt: 373.20 g/mol
InChI Key: QBUKGVHKKSTNGP-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring fused with a pyridine ring, and it is substituted with a bromine atom at the 5-position of the pyridine ring, a phenyl group at the 1-position, and a carboxamide group at the 3-position. The presence of these functional groups and the heterocyclic structure endows the compound with unique chemical and biological properties.

Preparation Methods

The synthesis of N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 5-bromo-2-aminopyridine and a suitable diketone can lead to the formation of the desired pyridazine ring. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require the presence of catalysts or reagents like triethylamine .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom at the 5-position of the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

    Medicine: Research into the compound’s potential therapeutic effects includes its use as an anti-inflammatory, antimicrobial, or anticancer agent. .

    Industry: The compound’s chemical properties make it useful in the development of specialty chemicals and advanced materials. It can be incorporated into polymers, coatings, and other industrial products to enhance their performance.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

The molecular pathways involved in the compound’s action depend on its specific interactions with biological targets. These pathways can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13BrN4O2

Molecular Weight

373.20 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C16H13BrN4O2/c17-11-6-8-14(18-10-11)19-16(23)13-7-9-15(22)21(20-13)12-4-2-1-3-5-12/h1-6,8,10H,7,9H2,(H,18,19,23)

InChI Key

QBUKGVHKKSTNGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=NC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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